![molecular formula C14H11NO3 B1266868 3-(Benzoylamino)benzoic acid CAS No. 587-54-2](/img/structure/B1266868.png)
3-(Benzoylamino)benzoic acid
Overview
Description
3-(Benzoylamino)benzoic acid is a compound with the CAS Number: 587-54-2 and a molecular weight of 241.25 .
Synthesis Analysis
The synthesis of 3-(Benzoylamino)benzoic acid and its derivatives has been studied in the context of β-Ketoacyl-acyl Carrier Protein Synthase III (FABH) inhibitors . FABH catalyzes a critical step in fatty acid biosynthesis via type ii fatty acid biosynthesis .Molecular Structure Analysis
The molecular formula of 3-(Benzoylamino)benzoic acid is C14H11NO3 . The InChI code is 1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H, (H,15,16)(H,17,18) .Physical And Chemical Properties Analysis
3-(Benzoylamino)benzoic acid has a boiling point of 353.5±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Corrosion Inhibitor
“3-(Benzoylamino)benzoic acid” has been studied for its potential as a corrosion inhibitor . Experimental and theoretical investigations have shown that it can enhance the corrosion resistance of austenitic AISI 316 stainless steel in a hydrochloric acid medium . This application is particularly relevant in industries where metal components are exposed to corrosive environments.
Food Preservation
While the specific use of “3-(Benzoylamino)benzoic acid” in food preservation is not directly mentioned, it’s worth noting that benzoic acid, a related compound, is widely used as a food preservative . It inhibits the growth of bacteria and fungi, ensuring the safety and longevity of food products .
Pharmaceutical Applications
Benzoic acid derivatives, including “3-(Benzoylamino)benzoic acid”, may find applications in the production of pharmaceuticals . While the specific uses are not detailed in the sources, it’s plausible that the compound could be used in drug synthesis or as an intermediate in pharmaceutical manufacturing.
Cosmetics Production
Similar to its potential use in pharmaceuticals, benzoic acid derivatives could also be used in the production of cosmetics . The specific role of “3-(Benzoylamino)benzoic acid” in this field is not explicitly mentioned, but it could be used as a pH adjuster, preservative, or as a part of a larger compound in various cosmetic products.
Chemical Synthesis
“3-(Benzoylamino)benzoic acid” could be used as a building block in the synthesis of various chemical compounds . Its specific structure and functional groups make it a versatile compound in organic synthesis.
Life Science Research
While the specific use of “3-(Benzoylamino)benzoic acid” in life science research is not detailed, it’s mentioned in the context of life science research solutions . It could potentially be used in various fields such as cell biology, genomics, and proteomics.
Safety and Hazards
properties
IUPAC Name |
3-benzamidobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTOAZQBWHSIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292555 | |
Record name | 3-(benzoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzoylamino)benzoic acid | |
CAS RN |
587-54-2 | |
Record name | 587-54-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(benzoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(Benzoylamino)benzoic acid in the context of the provided research?
A1: The research paper [] describes the synthesis of various Distamycin analogues, aiming to explore their potential biological activity. 3-(Benzoylamino)benzoic acid plays a crucial role as an intermediate in this process. It is reacted further to ultimately form 3-benzamido-N-(3((4-sulfamonylphenethyl) carbamoyl) phenyl)benzamide (R1), one of the target Distamycin analogues.
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